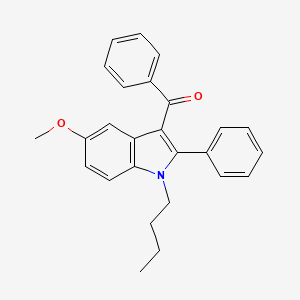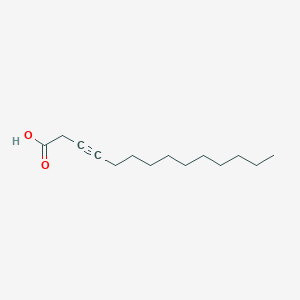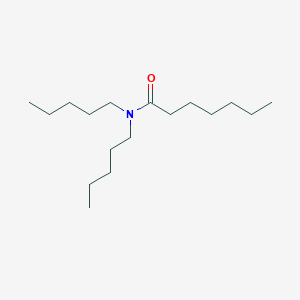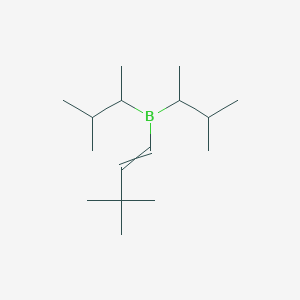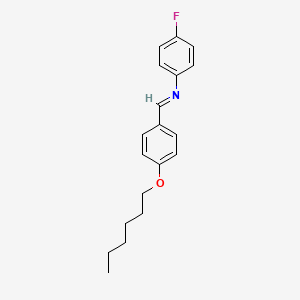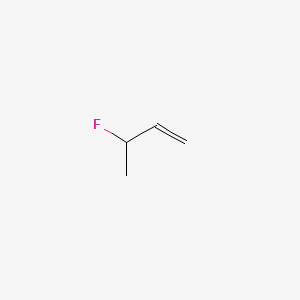
3-Fluoro-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-1-butene is an organic compound with the molecular formula C4H7F It is a fluorinated derivative of butene, characterized by the presence of a fluorine atom attached to the third carbon of the butene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Fluoro-1-butene can be synthesized through several methods. One common approach involves the fluorination of crotyl alcohol using (diethylamino)sulfur trifluoride . The reaction typically requires controlled conditions, including low temperatures and low-pressure vacuum fractionation, to ensure the purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale fluorination reactors. These reactors are designed to handle the exothermic nature of fluorination reactions and ensure the safe handling of fluorinating agents. The process may also include purification steps such as distillation and crystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-1-butene undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the fluorine atom with a nucleophile.
Elimination Reactions: These reactions result in the formation of alkenes by the removal of a hydrogen atom and a leaving group.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.
Addition Reactions: Halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride) under mild conditions.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols or ethers depending on the nucleophile used.
Elimination Reactions: Formation of butenes with different degrees of unsaturation.
Addition Reactions: Formation of dihalides or halohydrins.
Aplicaciones Científicas De Investigación
3-Fluoro-1-butene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules, particularly in the context of fluorinated drug development.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, especially those requiring fluorine atoms for enhanced biological activity.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-1-butene in chemical reactions involves the interaction of its double bond and fluorine atom with various reagents. The fluorine atom, being highly electronegative, influences the electron density distribution in the molecule, making it more reactive towards nucleophiles and electrophiles. The double bond provides a site for addition reactions, while the fluorine atom can act as a leaving group in substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-1-butene: Another fluorinated butene with the fluorine atom attached to the first carbon.
2-Fluoro-1-butene: Fluorine atom attached to the second carbon.
3-Chloro-1-butene: Chlorine atom instead of fluorine attached to the third carbon.
Uniqueness
3-Fluoro-1-butene is unique due to the position of the fluorine atom, which significantly affects its reactivity and chemical properties. Compared to its isomers and analogs, it may exhibit different reactivity patterns in nucleophilic substitution and addition reactions, making it valuable for specific synthetic applications .
Propiedades
Número CAS |
53731-19-4 |
|---|---|
Fórmula molecular |
C4H7F |
Peso molecular |
74.10 g/mol |
Nombre IUPAC |
3-fluorobut-1-ene |
InChI |
InChI=1S/C4H7F/c1-3-4(2)5/h3-4H,1H2,2H3 |
Clave InChI |
QFGLWXVQAHHQEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


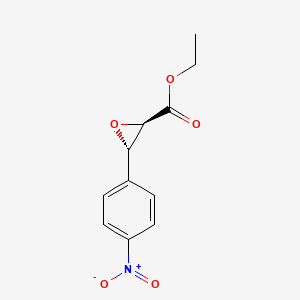

![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-YL octadecanoate](/img/structure/B14630854.png)

![Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14630859.png)
